N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a thia-tetraazatetracyclohexadeca framework. It has been studied for its potential therapeutic properties, particularly in the treatment of certain types of cancer .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the methoxyphenyl group or the thia-tetraazatetracyclohexadeca framework .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent, particularly in the treatment of triple-negative breast cancer . Its ability to inhibit specific molecular targets, such as EGFR and VEGFR-2, makes it a valuable compound for drug development .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of EGFR and VEGFR-2, which are involved in the progression of certain types of cancer . By binding to these receptors, the compound can disrupt signaling pathways that promote cancer cell growth and survival . This makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide can be compared to other similar compounds, such as methacetin and other acetamide derivatives . While methacetin is primarily used as a diagnostic agent for liver function tests, N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide has broader applications in cancer therapy . The unique structure of this compound, particularly the thia-tetraazatetracyclohexadeca framework, sets it apart from other acetamide derivatives and contributes to its distinct biological activity .
Properties
Molecular Formula |
C20H19N5O2S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H19N5O2S2/c1-27-13-8-6-12(7-9-13)22-16(26)10-28-20-24-23-18-17-14-4-2-3-5-15(14)29-19(17)21-11-25(18)20/h6-9,11H,2-5,10H2,1H3,(H,22,26) |
InChI Key |
FFHHABQLSLXLCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5 |
Origin of Product |
United States |
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